N-(2-Methylpropyl)-N'-propylthiourea

Description

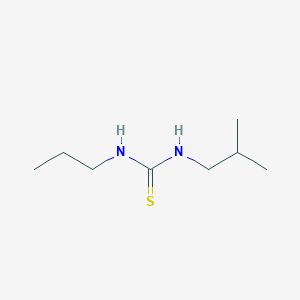

N-(2-Methylpropyl)-N'-propylthiourea is a thiourea derivative characterized by a thiocarbamide (-N-C(S)-N-) core substituted with a 2-methylpropyl (isobutyl) group and a propyl group. The substitution pattern on the thiourea scaffold significantly influences chemical reactivity, solubility, and biological interactions, making comparative analysis critical for understanding its unique properties.

Properties

CAS No. |

62351-12-6 |

|---|---|

Molecular Formula |

C8H18N2S |

Molecular Weight |

174.31 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3-propylthiourea |

InChI |

InChI=1S/C8H18N2S/c1-4-5-9-8(11)10-6-7(2)3/h7H,4-6H2,1-3H3,(H2,9,10,11) |

InChI Key |

OWXPNTXUMJNCKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=S)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-N’-propylthiourea typically involves the reaction of isobutylamine (2-methylpropylamine) and propylamine with carbon disulfide (CS₂) followed by the addition of an oxidizing agent. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Common solvents include ethanol or methanol.

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-(2-Methylpropyl)-N’-propylthiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-N’-propylthiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea to corresponding amines.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Solvents: Polar solvents like ethanol, methanol, or acetonitrile.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Corresponding amines.

Substitution Products: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(2-Methylpropyl)-N’-propylthiourea has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-N’-propylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

The table below compares N-(2-Methylpropyl)-N'-propylthiourea with selected analogs:

*TPSA: Topological polar surface area; †Estimated based on substituent contributions.

- Substituent Effects: Alkyl vs. Aryl Groups: Alkyl-substituted thioureas (e.g., this compound) generally exhibit lower hydrophilicity (higher XlogP) compared to aryl-substituted analogs (e.g., N-phenyl derivatives) due to reduced polar surface area .

Metabolic and Toxicological Profiles

- Species-specific metabolism: Rats predominantly produce S-oxides, while humans favor ring hydroxylation and glucuronidation, suggesting higher susceptibility to toxicity in rodents .

- N-Phenyl-N'-propylthiourea :

Research Implications and Gaps

- Unique GSH Adduct Formation: The thioether linkage in SDZ HDL 376’s GSH adduct suggests a novel detoxification mechanism, warranting further study on this compound’s reactivity with cellular thiols .

- Species Differences : Comparative in vitro studies (e.g., human vs. rat microsomes) are critical for translational toxicology, as metabolic pathways vary significantly .

- Structure-Activity Relationships (SAR) : Systematic SAR studies are needed to clarify how alkyl chain length and branching influence thiourea bioactivity and metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.